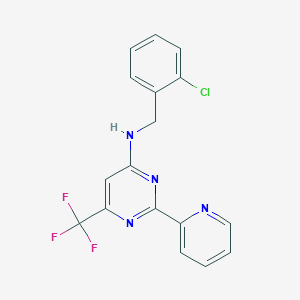

![molecular formula C24H23N5O3 B2445412 N-[4-(3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-methoxyphenyl)-3-methylisoxazol-5-yl]acetamide CAS No. 1226441-91-3](/img/structure/B2445412.png)

N-[4-(3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-methoxyphenyl)-3-methylisoxazol-5-yl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

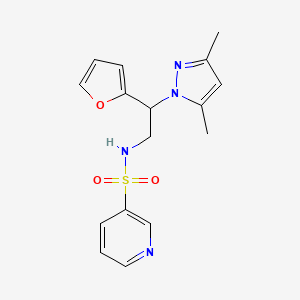

The compound is a complex organic molecule with several functional groups. It contains a piperazine ring, which is a common feature in many pharmaceuticals . The molecule also has a sulfonyl group attached to the piperazine ring, a methoxyphenyl group, and an isoxazole ring, which is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen).

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the piperazine ring could be formed through a reaction of a diamine and a dihalide . The sulfonyl group could be introduced through a sulfonation reaction . The isoxazole ring could be synthesized through a 1,3-dipolar cycloaddition or a nitrile oxide cycloaddition .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the piperazine ring could undergo reactions at the nitrogen atoms, such as alkylation or acylation . The sulfonyl group could potentially undergo substitution reactions .科学的研究の応用

Synthesis and Anti-tumor Activities

A study by Qi Hao-fei (2011) highlights the synthesis of novel isoxazole compounds related to N-[4-(3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-methoxyphenyl)-3-methylisoxazol-5-yl]acetamide. These compounds exhibited notable anti-tumor activities in preliminary biological tests (Qi Hao-fei, 2011).

Antibacterial Activities

Research by Brijesh Kumar Srivastava et al. (2008) involved synthesizing novel piperazinylaryloxazolidinones, which are structurally related to the compound . These demonstrated superior antibacterial activities compared to linezolid, including effectiveness against linezolid-resistant Staphylococcus aureus strains (Brijesh Kumar Srivastava et al., 2008).

Antitumor Activity of Phthalazine Derivatives

Jingchao Xin et al. (2018) synthesized a series of 1-phenyl-4-substituted phthalazine derivatives with structures related to the compound , which showed good antitumor activity, particularly against human esophageal cancer cells (Jingchao Xin et al., 2018).

Antimicrobial Studies of Pyridine Derivatives

N. B. Patel and S. N. Agravat (2009) worked on the synthesis of pyridine derivatives, which included compounds structurally similar to N-[4-(3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-methoxyphenyl)-3-methylisoxazol-5-yl]acetamide. These compounds exhibited considerable antibacterial activity (N. B. Patel & S. N. Agravat, 2009).

Synthesis of Flunarizine and Its Isomer

R. N. Shakhmaev et al. (2016) detailed the synthesis of flunarizine, a calcium channel blocker drug, which includes the use of similar compounds to N-[4-(3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-methoxyphenyl)-3-methylisoxazol-5-yl]acetamide in its synthesis process (R. N. Shakhmaev et al., 2016).

作用機序

The mechanism of action of this compound would depend on its intended use. For example, if this compound is intended to be used as a pharmaceutical, it could potentially act by interacting with biological targets such as enzymes or receptors. The piperazine ring, for instance, is found in many drugs and can have various effects on the human body .

特性

IUPAC Name |

2-[2-(3,5-dimethylanilino)-2-oxoethyl]-N-(3-methylphenyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O3/c1-15-5-4-6-19(10-15)26-23(31)18-7-8-21-27-29(24(32)28(21)13-18)14-22(30)25-20-11-16(2)9-17(3)12-20/h4-13H,14H2,1-3H3,(H,25,30)(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDIDXXNBTGDNFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CN3C(=NN(C3=O)CC(=O)NC4=CC(=CC(=C4)C)C)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-N''-[2-[4-(2-fluorophenyl)piperazino]-2-(2-furyl)ethyl]oxamide](/img/structure/B2445333.png)

![7-(4-{[7-(4-Chlorobutoxy)quinolin-2-yl]oxy}butoxy)-1,2-dihydroquinolin-2-one hydrochloride](/img/structure/B2445335.png)

![5-Chloro-N-[(E)-3-methylsulfonylprop-2-enyl]-1,3-thiazole-2-carboxamide](/img/structure/B2445336.png)

![(4-Chlorophenyl)[2-(methylamino)-1,3-thiazol-5-yl]methanone](/img/structure/B2445337.png)

![2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-1-(3,5-dimethylpiperidin-1-yl)ethanone](/img/structure/B2445340.png)

![3-hexyl-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(4-fluorobenzyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2445351.png)